2,3-Dihydroimidazo[1,2-c]pyrimidine
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Overview
Description
2,3-Dihydroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-haloketones under basic conditions, leading to the formation of the desired compound through cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-c]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated derivatives and nucleophiles like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The hydroxamic acid group in some derivatives chelates the essential catalytic zinc ion in the active site of HDAC, leading to enzyme inhibition . This dual inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
- 2,3-Dihydroimidazo[1,2-c]quinazoline
- Imidazo[1,2-a]pyridine
- Pyrimido[1,2-a]benzimidazole
Comparison: Compared to these similar compounds, 2,3-dihydroimidazo[1,2-c]pyrimidine is unique due to its specific ring structure and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-5-9-4-3-8-6(1)9/h1-2,5H,3-4H2 |
InChI Key |
BGAATDBXIWFXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC=CC2=N1 |
Origin of Product |
United States |
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